1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one
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Overview
Description
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex molecular structure, integrating a triazole ring, a pyrrolidine ring, and an imidazolidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of 4-(methoxymethyl)-1H-1,2,3-triazole: : This step might involve a 1,3-dipolar cycloaddition reaction between an alkyne and an azide, often facilitated by copper(I) catalysts.
Synthesis of Pyrrolidine Derivative: : The triazole derivative is then reacted with a suitable pyrrolidine precursor under conditions promoting nucleophilic substitution or other coupling reactions.
Coupling with Imidazolidinone: : The final step is the attachment of the imidazolidinone group to the carbonyl carbon of the pyrrolidine derivative, which might require conditions promoting amide bond formation.
Industrial Production Methods
Industrial production of this compound can scale up the laboratory synthesis processes, often incorporating continuous flow reactors to maintain consistent reaction conditions and improve yield efficiency. Use of high-throughput screening in the optimization of reaction parameters ensures reproducibility on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one can undergo a variety of chemical reactions:
Oxidation: : This compound can be oxidized under controlled conditions to introduce oxygen functionalities or to modify the existing heterocyclic rings.
Reduction: : Using agents like lithium aluminum hydride, reductions can selectively occur at specific functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify different parts of the molecule, potentially altering its properties.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halides, alkoxides, amines.
Major Products Formed
Oxidation: : Introduction of hydroxyl or carbonyl groups.
Reduction: : Saturation of double bonds or reduction of carbonyl groups to alcohols.
Substitution: : Formation of new bonds with varying side chains enhancing the molecule’s functionality.
Scientific Research Applications
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one finds application across various research domains:
Chemistry: : It acts as a valuable intermediate in the synthesis of more complex molecular architectures.
Biology: : Its derivatives are explored for their bioactivity, particularly in enzyme inhibition studies.
Medicine: : Potential therapeutic agents are developed from this compound to target specific biochemical pathways.
Industry: : Its properties can be harnessed in the design of new materials and polymers with desired characteristics.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors, where it might act as an inhibitor or modulator. The triazole ring often plays a critical role in binding to the active site of enzymes, while the pyrrolidine and imidazolidinone rings contribute to the overall binding affinity and specificity. Pathways affected by this compound include enzyme inhibition, receptor modulation, and interference with protein-protein interactions.
Comparison with Similar Compounds
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one stands out due to its unique structural combination. Similar compounds include:
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-2-one
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}tetrahydropyrimidin-2-one
These similar compounds share the triazole and pyrrolidine moieties but differ in the attached heterocyclic structures, which alters their reactivity and application profiles.
Properties
IUPAC Name |
1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3/c1-21-8-9-6-18(15-14-9)10-2-4-16(7-10)12(20)17-5-3-13-11(17)19/h6,10H,2-5,7-8H2,1H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPBARDESXKRPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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